An In-depth Technical Guide to 1-Bromo-3-(propane-2-sulfinyl)benzene
An In-depth Technical Guide to 1-Bromo-3-(propane-2-sulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-3-(propane-2-sulfinyl)benzene (CAS Number: 1345471-26-2), a molecule possessing significant potential in the realms of organic synthesis and medicinal chemistry. By dissecting its structure, properties, and potential reactivity, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore its applications.
Introduction: A Molecule of Untapped Potential
1-Bromo-3-(propane-2-sulfinyl)benzene is a fascinating molecule that brings together two key functional groups on an aromatic scaffold: a bromine atom and an isopropyl sulfoxide group. The presence of the bromine atom on the benzene ring opens the door to a vast array of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[1] Simultaneously, the sulfoxide group, which is inherently chiral at the sulfur atom, introduces a stereogenic center. Chiral sulfoxides are of paramount importance in asymmetric synthesis, serving as powerful chiral auxiliaries to control the stereochemical outcome of reactions.[2][3]
The strategic placement of these functionalities in a meta-relationship on the benzene ring offers unique opportunities for the synthesis of complex, three-dimensional molecules. This substitution pattern can influence the electronic properties and conformational preferences of the molecule, which are critical parameters in the design of bioactive compounds. While specific applications for 1-Bromo-3-(propane-2-sulfinyl)benzene are not yet extensively documented in the scientific literature, its structural motifs are prevalent in pharmacologically active molecules, suggesting its potential as a valuable building block in drug discovery programs.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-3-(propane-2-sulfinyl)benzene is presented in the table below. These properties are essential for understanding the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1345471-26-2 | PubChem[5] |
| Molecular Formula | C₉H₁₁BrOS | PubChem[5] |
| Molecular Weight | 247.15 g/mol | PubChem[5] |
| IUPAC Name | 1-bromo-3-(propane-2-sulfinyl)benzene | PubChem[5] |
| SMILES | CC(C)S(=O)C1=CC(=CC=C1)Br | PubChem[5] |
| Synonyms | (3-Bromophenyl) isopropyl sulfoxide, 1-bromo-3-propan-2-ylsulfinylbenzene | PubChem[5] |
Hypothetical Synthesis: A Plausible Route
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Thioetherification: A nucleophilic aromatic substitution reaction between 1-bromo-3-iodobenzene and sodium isopropanethiolate would yield the corresponding thioether, 1-bromo-3-(isopropylthio)benzene. The differential reactivity of the C-I versus the C-Br bond allows for selective substitution at the iodine-bearing carbon.
-
Asymmetric Oxidation: The resulting prochiral sulfide can then be subjected to asymmetric oxidation to introduce the chiral sulfoxide. Several methods are available for this transformation, including the use of chiral oxaziridines or metal-based catalysts with chiral ligands, which can provide high enantioselectivity.[3][7]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Bromo-3-(isopropylthio)benzene
-
To a solution of 1-bromo-3-iodobenzene (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium isopropanethiolate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-bromo-3-(isopropylthio)benzene.
Step 2: Asymmetric Oxidation to 1-Bromo-3-(propane-2-sulfinyl)benzene
-
The sulfide from the previous step (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
A chiral oxidizing agent, for example, a stoichiometric amount of a Davis oxaziridine derivative (e.g., (1S)-(+)-(10-camphorsulfonyl)oxaziridine) (1.1 eq), is added portion-wise at a low temperature (e.g., -78 °C) to control the exothermicity and enhance enantioselectivity.
-
The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The enantiomeric excess of the crude product can be determined by chiral HPLC.
-
Purification by column chromatography on silica gel provides the enantiomerically enriched 1-Bromo-3-(propane-2-sulfinyl)benzene.
Workflow Diagram
Caption: Potential synthetic transformations of 1-Bromo-3-(propane-2-sulfinyl)benzene.
Safety Information
While a specific Safety Data Sheet (SDS) for 1-Bromo-3-(propane-2-sulfinyl)benzene is not widely available, general precautions for handling aromatic bromo compounds and sulfoxides should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9]Avoid inhalation of vapors and contact with skin and eyes. [10]* Toxicity: Aromatic bromo compounds can be irritants and may be harmful if swallowed or inhaled. [11]Long-term exposure should be avoided.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-3-(propane-2-sulfinyl)benzene is a molecule with considerable, yet largely unexplored, potential. Its unique combination of a versatile cross-coupling handle and a stereodirecting sulfoxide group makes it an attractive building block for the synthesis of complex and potentially bioactive molecules. The hypothetical synthetic route and reactivity profile outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry of this compound. Further investigation into its synthesis, reactivity, and application in medicinal chemistry and materials science is highly encouraged and promises to yield exciting discoveries.
References
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PubChem. 1-Bromo-3-(propane-2-sulfinyl)benzene. National Center for Biotechnology Information. [Link]
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PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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Organic Syntheses. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]
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Chemsrc. 1-Bromo-3-phenylpropane | CAS#:637-59-2. [Link]
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PubChem. 1-Bromo-4-(propane-2-sulfonyl)benzene. National Center for Biotechnology Information. [Link]
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Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. [Link]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]
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DocPlayer. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
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ChemSynthesis. [(E)-3-bromo-prop-1-enyl]sulfonyl-benzene. [Link]
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Carl ROTH. Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]
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